molecular formula C15H14ClF3N4O2 B2912217 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide CAS No. 1327202-86-7

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide

Cat. No.: B2912217
CAS No.: 1327202-86-7
M. Wt: 374.75
InChI Key: SHDMHEDZIDBDNI-UHFFFAOYSA-N
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Description

This compound features a 2-chloro-5-(trifluoromethyl)phenyl group linked to an acetamide moiety, which is further connected to an azetidine ring bearing a 3-methyl-1,2,4-oxadiazole substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole-azetidine system may influence bioactivity through hydrogen bonding or π-π interactions . Such structural motifs are common in agrochemicals and pharmaceuticals, particularly in insecticides and kinase inhibitors.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4O2/c1-8-20-14(25-22-8)9-5-23(6-9)7-13(24)21-12-4-10(15(17,18)19)2-3-11(12)16/h2-4,9H,5-7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDMHEDZIDBDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a chloro-trifluoromethyl phenyl group with an oxadiazole moiety and an azetidine ring. This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that certain oxadiazole derivatives exhibit IC50 values in the low micromolar range against HepG2 and MCF-7 cell lines, suggesting their potential as anticancer agents .

CompoundCell LineIC50 (µM)Reference
16fHepG26.19
16fMCF-75.10
21aA5490.72
39MDA-MB-2311.9

Antimicrobial Activity

Compounds containing the oxadiazole ring have also demonstrated antimicrobial properties. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis through the generation of reactive intermediates that induce cellular stress and apoptosis .

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives generate ROS, which can damage cellular components and induce apoptosis.
  • Inhibition of Key Enzymes : Certain compounds may inhibit enzymes critical for cancer cell proliferation or bacterial growth.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer activity against various cell lines. The study found that modifications in the phenyl and azetidine moieties significantly influenced the compounds' potency and selectivity .

Additionally, another study focused on the antibacterial properties of oxadiazole derivatives against ESKAPE pathogens (notorious for antibiotic resistance). The findings revealed promising antibacterial activity with some compounds exhibiting low MIC values against resistant strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences and Similarities

The table below highlights key structural features of the target compound and its analogs:

Compound Name Phenyl Substituent Heterocyclic Core Linker Group Molecular Weight Potential Applications
Target Compound 2-chloro-5-(trifluoromethyl)phenyl 3-methyl-1,2,4-oxadiazole-azetidine Acetamide ~437 (estimated) Agrochemicals, pharmaceuticals
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide 2-chloro-5-(trifluoromethyl)phenyl Triazolylsulfanyl Acetamide-sulfanyl ~521 Pesticides, enzyme inhibitors
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazinyl)acetamide 2-chloro-5-(trifluoromethyl)phenyl Piperazinyl Acetamide ~438 CNS-targeting agents
N-(3-chloro-4-fluorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate 3-chloro-4-fluorophenyl 3-methyl-1,2,4-oxadiazole-azetidine Acetamide ~437 (estimated) Agrochemicals
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-phenyltriazol-1-yl)acetamide 2-chloro-5-(trifluoromethyl)phenyl Triazolone-cyclopropyl Acetamide ~437 Antifungal agents
Key Observations:

Heterocyclic Core: The target compound and ’s analog share the oxadiazole-azetidine system, which may confer similar bioactivity profiles. In contrast, and use triazole-based cores, which introduce sulfur or ketone groups that could alter solubility and target binding .

Substituent Effects :

  • The 2-chloro-5-(trifluoromethyl)phenyl group (target compound, ) is associated with pesticidal activity, as seen in Fipronil derivatives (). Replacing the trifluoromethyl group with a fluorine () may reduce steric bulk but maintain electronegativity .

Linker Groups :

  • Sulfanyl linkers () increase molecular weight and may influence redox stability. The acetamide linker in the target compound and its analogs is a common pharmacophore for hydrogen bonding .

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